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molecular formula C25H23BrO2 B8511491 3,5-Bis(4-vinylbenzyloxy)benzyl bromide CAS No. 199277-76-4

3,5-Bis(4-vinylbenzyloxy)benzyl bromide

Cat. No. B8511491
M. Wt: 435.4 g/mol
InChI Key: JVFMELGYXCXKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211316B1

Procedure details

A 1 L flask is charged with 10.0 g (268.6 mmol, 2.3 eq) of LiAlH4 in THF (250 ml) under an argon atmosphere. The resultant solution is cooled with an ice bath and 46.9 g (116.9 mmol) of ester (2A) in THF (250 ml) is added dropwise with stirring and the mixture, stirred over a 2 hour period. Thereafter water (10 ml) and 15% NaOH (10 ml) and finally water (24 ml) is added to the mixture. The grey precipitate is filtered and the filtrate is washed with diethylether. Thereafter water (500 ml) is added and the organic phase is collected. The remaining aqueous phase is further extracted with diethylether (3×500 ml) and the organic phases are collected and combined, dried over MgSO4 and evaporated to dryness. A colourless oil is obtained (38.7 g, 88.5%). Addition of a little hexane effects precipitation of white crystals of 3,5-di(4-vinylbenzyloxy)benzylalcohol (2B). A 1 L flask is charged with 64.5 g (173 mmol) of (2B) in THF (250 ml) under an argon atmosphere. Thereafter, 68.1 g (260 mmol, 1.5 eq) of PPh3 and then 86.2 g (260 mmol, 1.5 eq) of CBr4 are added and the resultant mixture stirred gently for 1 hour in an ice bath whereupon a milky suspension is obtained. To this suspension is added water (600 ml) and diethylether (400 ml). The organic phase is collected and the aqueous phase is further extracted with diethylether (2×500 ml). The organic phases are collected and combined, dried over MgS04 and evaporated to dryness. A yellow oil is obtained which is dissolved in hexane/acetone 9:1 and filtered over Kieselgel. The resultant solution is left to recrystallise to yield fine white crystals of 3,5-di(4-vinylbenzyloxy)benzylbromide (2).
Name
hexane acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
3,5-di(4-vinylbenzyloxy)benzylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ester
Quantity
46.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
( 2B )
Quantity
64.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight
Name
Quantity
68.1 g
Type
reactant
Reaction Step Nine
Name
Quantity
86.2 g
Type
reactant
Reaction Step Nine
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[C:18]([O-])=O)=[CH:11][CH:10]=1)=[CH2:8].[OH-].[Na+].C(C1C=CC(COC2C=C(C=C(OCC3C=CC(C=C)=CC=3)C=2)CO)=CC=1)=C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:86]>C1COCC1.CCCCCC.CC(C)=O.C(OCC)C.O.CCCCCC>[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[CH2:18][Br:86])=[CH:11][CH:10]=1)=[CH2:8] |f:0.1.2.3.4.5,7.8,13.14|

Inputs

Step One
Name
hexane acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CC(=O)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
3,5-di(4-vinylbenzyloxy)benzylalcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ester
Quantity
46.9 g
Type
reactant
Smiles
C(=C)C1=CC=C(COC=2C=C(C(=O)[O-])C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
( 2B )
Quantity
64.5 g
Type
reactant
Smiles
C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
68.1 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
86.2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Ten
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture, stirred over a 2 hour period
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The grey precipitate is filtered
WASH
Type
WASH
Details
the filtrate is washed with diethylether
ADDITION
Type
ADDITION
Details
Thereafter water (500 ml) is added
CUSTOM
Type
CUSTOM
Details
the organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase is further extracted with diethylether (3×500 ml)
CUSTOM
Type
CUSTOM
Details
the organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A colourless oil is obtained (38.7 g, 88.5%)
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is further extracted with diethylether (2×500 ml)
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
CUSTOM
Type
CUSTOM
Details
dried over MgS04
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained which
FILTRATION
Type
FILTRATION
Details
filtered over Kieselgel
WAIT
Type
WAIT
Details
The resultant solution is left
CUSTOM
Type
CUSTOM
Details
to recrystallise

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(COC=2C=C(CBr)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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